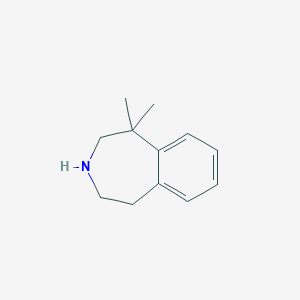

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Description

1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by two methyl groups at the 1-position of its heterocyclic core. This structural modification distinguishes it from other benzazepines, which typically feature substituents such as halogens, hydroxyl groups, or aromatic rings at positions 3, 7, or 6. The compound is primarily utilized as an intermediate in organic synthesis and pharmacological research, particularly in the development of receptor-targeted ligands . Its conformational flexibility and lipophilicity, influenced by the 1,1-dimethyl groups, make it a subject of interest for structure-activity relationship (SAR) studies in neuropharmacology .

Properties

IUPAC Name |

5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFPHVMUGMGCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone or aldehyde, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield partially or fully reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, often with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antihypertensive Agents :

- Benzazepines have been explored as potential antihypertensive agents. The structural analogs of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound's derivatives have shown promise in lowering blood pressure in preclinical studies .

-

Neurological Disorders :

- Research indicates that benzazepine derivatives can interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests potential applications in treating conditions such as schizophrenia and depression . Studies have demonstrated that these compounds may modulate receptor activity and influence neurotransmitter release.

Drug Development

- Lead Compounds :

- Bioavailability Studies :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and chemical properties of benzazepine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Receptor Affinity and Selectivity

- SCH 23390: Exhibits nanomolar affinity for D1 receptors (Ki ~0.2 nM) due to its 7-Cl and 8-OH groups, which enhance hydrogen bonding with receptor residues .

- Lorcaserin : Binds selectively to 5-HT2C receptors (Ki ~15 nM) via its 8-Cl substituent, which optimizes steric and electronic interactions with the receptor’s binding pocket .

- SB-414796 : Demonstrates high D3 receptor selectivity (D3 Ki <1 nM vs. D2 Ki >1000 nM) attributed to the 7-sulfonyloxy group, which reduces D2 binding .

- 1,1-Dimethyl derivative : Lacks functional groups for strong receptor interaction, making it pharmacologically inert but synthetically versatile .

Chemical Reactivity

- Silylation: 1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepinium salts undergo silylation at the 2-position in transition-metal-free reactions, yielding products with retained amino functionality (34–95% yields) .

- Conformational Constraints : SCH 23390’s phenyl group restricts ring puckering, optimizing D1 receptor binding, whereas the 1,1-dimethyl derivative’s flexibility limits targeted interactions .

Key Research Findings

Substituent Impact :

- Chloro and hydroxy groups (e.g., SCH 23390) enhance receptor affinity but reduce metabolic stability.

- Methyl groups (e.g., 1,1-dimethyl derivative) increase lipophilicity, favoring blood-brain barrier penetration but reducing polarity .

Selectivity Mechanisms :

- Sulfonyl and benzofuranyl groups (SB-414796, NNC 756) introduce steric bulk, preventing off-target binding to D2 or 5-HT2A receptors .

Clinical Relevance: Lorcaserin’s 5-HT2C selectivity minimizes cardiovascular side effects compared to non-selective serotonergic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.